molecular formula C23H24FN5O2S B3008092 N-cyclopentyl-5-[(mesitylsulfonyl)amino]-6-piperazin-1-ylnicotinamide CAS No. 1112308-86-7

N-cyclopentyl-5-[(mesitylsulfonyl)amino]-6-piperazin-1-ylnicotinamide

Cat. No. B3008092
CAS RN: 1112308-86-7
M. Wt: 453.54
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-5-[(mesitylsulfonyl)amino]-6-piperazin-1-ylnicotinamide, commonly known as MRS2500, is a selective antagonist of the P2Y1 receptor. The P2Y1 receptor is a G protein-coupled receptor that is activated by adenosine triphosphate (ATP) and plays a crucial role in various physiological processes, including platelet aggregation, smooth muscle contraction, and neurotransmitter release.

Scientific Research Applications

1. Drug Impurity Analysis and Quality Control

  • N-cyclopentyl-5-[(mesitylsulfonyl)amino]-6-piperazin-1-ylnicotinamide is used in the analysis of drug impurities and quality control. For instance, in the development of palbociclib, a cyclin-dependent kinase inhibitor for breast cancer treatment, related compounds were analyzed using HPLC methods (Ma, Liu, Cao, Zou, Xiong, & Ouyang, 2016).

2. Synthesis and Evaluation of Novel Compounds

  • The compound is integral in the synthesis of novel derivatives with potential therapeutic applications. For instance, substituted purine derivatives, which include similar compounds, have been synthesized and evaluated for cytotoxic activities on various cancer cell lines (Demir, Guven, Ozbey, Kazak, Atalay, & Tunçbilek, 2015).

3. Development of Selective Ligands

  • Research includes developing selective ligands for receptors, such as serotoninergic receptors, which are critical for psychiatric disorders. Compounds similar to this compound have shown high specificity and affinity towards these receptors (Fiorino et al., 2010).

4. Exploration of Pharmacokinetics and Pharmacodynamics

  • This compound is used to explore the pharmacokinetic and pharmacodynamic properties of new drugs. For instance, research on RORγt inverse agonists for psoriasis treatment involved structural modifications, including similar compounds, to enhance therapeutic efficacy (Nakajima et al., 2020).

5. Drug-Membrane Interaction Studies

  • Studies have been conducted to understand how different substitutions, such as those in this compound, affect drug-membrane interactions. This is crucial in understanding the drug's behavior in the body and its therapeutic potential (Lage et al., 2018).

6. Investigation of Anti-HIV Properties

  • Research involving compounds structurally related to this compound has focused on their potential as anti-HIV agents. These studies contribute significantly to the development of new treatments for HIV (Cecchetti et al., 2000).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s intended for use as a drug, its mechanism would depend on the specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

3-[1-[(2-fluorophenyl)methylsulfanyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(2-methylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN5O2S/c1-15(2)13-25-20(30)11-12-28-21(31)17-8-4-6-10-19(17)29-22(28)26-27-23(29)32-14-16-7-3-5-9-18(16)24/h3-10,15H,11-14H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCQWJIAECKJGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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